2-Amino-5-methylthiophene-3-carbonitrile
Overview
Description
2-Amino-5-methyl-3-thiophenecarbonitrile is an organic compound with the molecular formula C6H6N2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a nitrile group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile typically involves a Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of propionaldehyde, sulfur, and malononitrile to form the thiophene ring system. The amino group is then introduced through subsequent reactions .
Industrial Production Methods: Industrial production of 2-Amino-5-methyl-3-thiophenecarbonitrile follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-3-thiophenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-methyl-3-thiophenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-3-thiophenecarbonitrile depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound’s amino and nitrile groups play a crucial role in its reactivity and interaction with other molecules. The molecular targets and pathways involved vary depending on the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
2-Amino-3-cyano-5-methylthiophene: A closely related compound with similar structural features and reactivity.
Uniqueness: 2-Amino-5-methyl-3-thiophenecarbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Properties
IUPAC Name |
2-amino-5-methylthiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5(3-7)6(8)9-4/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXADLPRHBRTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351023 | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-58-6 | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138564-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methyl-3-thiophenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylthiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-3-cyano-5-methylthiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK4FNV7HCG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 2-Amino-5-methylthiophene-3-carbonitrile in pharmaceutical synthesis?
A1: this compound serves as a crucial building block in the synthesis of Olanzapine [, , ]. This medication is classified as an atypical antipsychotic and is widely used to manage schizophrenia and bipolar disorder. Its significance stems from its role as a precursor in the multi-step synthesis of this important drug.
Q2: Can you describe a typical synthesis route for Olanzapine starting from this compound?
A2: Certainly. One approach [] involves a three-step process:
Q3: Are there any alternative synthetic pathways to produce Olanzapine using this compound?
A3: Yes, another method [] utilizes a slightly different approach. It starts with the condensation of sulfur, propioaldehyde, and malononitrile in the presence of triethylamine. This reaction forms this compound. The subsequent steps involve condensation with 2-fluoronitrobenzene, followed by reduction and ring closure to produce Olanzapine.
Q4: Have there been any studies exploring modifications of this compound for novel drug development?
A4: While the provided research focuses primarily on Olanzapine synthesis, one study [] explored using this compound to synthesize novel substituted quinoline derivatives. These derivatives hold potential for various medicinal applications, although further research is needed to determine their specific biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.